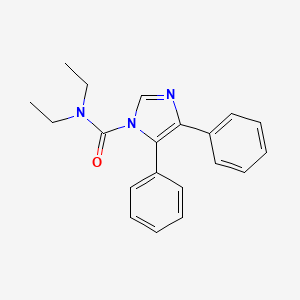
2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. In
Mecanismo De Acción
The mechanism of action of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate is not well understood, but it is believed to act as an electrophilic reagent due to the presence of the trifluoromethyl group. 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions, resulting in the formation of new compounds. 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate has also been shown to undergo radical reactions, which can lead to the formation of new carbon-carbon bonds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate. However, studies have shown that 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have various effects on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate in lab experiments is its versatility as a reagent in organic synthesis. 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate can be used to synthesize a wide range of compounds, which makes it a valuable tool in drug discovery and material science. However, one limitation of using 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate in scientific research. One area of interest is the development of new synthetic methodologies using 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate as a reagent. Another area of interest is the use of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate as a ligand in metal-catalyzed reactions, which can lead to the development of new catalysts for organic synthesis. Additionally, the potential use of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate in drug discovery and material science is an area that warrants further investigation.
Métodos De Síntesis
The synthesis of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate involves the reaction between 2-(trifluoromethyl)benzoic acid and 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an esterification process, resulting in the formation of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate. The purity of 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate can be improved through recrystallization using an appropriate solvent.
Aplicaciones Científicas De Investigación
2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate has been extensively used in scientific research due to its ability to act as a versatile reagent in organic synthesis. 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate can be used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 2-oxo-2-phenylethyl 2-(trifluoromethyl)benzoate has also been used as a ligand in metal-catalyzed reactions, which have significant applications in the field of organic synthesis.
Propiedades
IUPAC Name |
phenacyl 2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c17-16(18,19)13-9-5-4-8-12(13)15(21)22-10-14(20)11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKXZKZJYUMHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-phenylethyl 2-(trifluoromethyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(benzylthio)acetyl]amino}phenyl propionate](/img/structure/B5805609.png)
![ethyl 4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5805620.png)



![3-chloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B5805658.png)

![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)


![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)